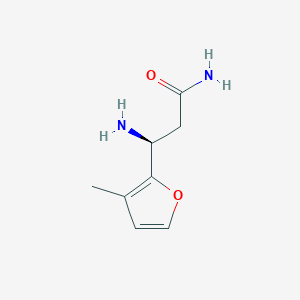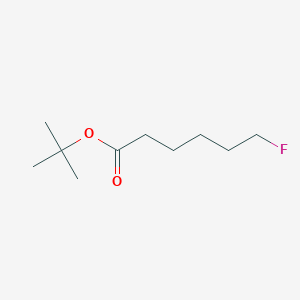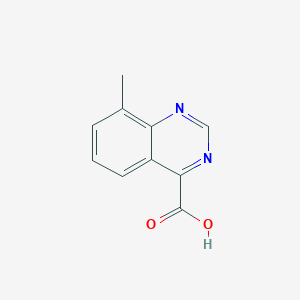
2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis due to their versatility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride typically involves the reaction of 2-(Methoxymethyl)pyrrolidine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
2-(Methoxymethyl)pyrrolidine+Thionyl chloride→2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(Methoxymethyl)pyrrolidine and hydrochloric acid.
Reduction: The compound can be reduced to form 2-(Methoxymethyl)pyrrolidine-1-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Nucleophilic Substitution: Various substituted pyrrolidines.
Hydrolysis: 2-(Methoxymethyl)pyrrolidine and hydrochloric acid.
Reduction: 2-(Methoxymethyl)pyrrolidine-1-methanol.
Scientific Research Applications
2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the pyrrolidine moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride can be compared with other similar compounds, such as:
2-(Methoxymethyl)pyrrolidine-1-carboxylic acid: This compound is less reactive due to the presence of a carboxylic acid group instead of a carbonyl chloride group.
2-(Methoxymethyl)pyrrolidine-1-methanol: This compound is a reduction product of this compound and is less reactive.
2-(Methoxymethyl)pyrrolidine-1-thiol: This compound contains a thiol group, making it more nucleophilic and reactive towards electrophiles.
The uniqueness of this compound lies in its high reactivity and versatility in synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(methoxymethyl)pyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3 |
InChI Key |
GBUUCSBPNUWUCC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


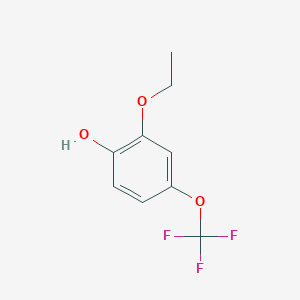
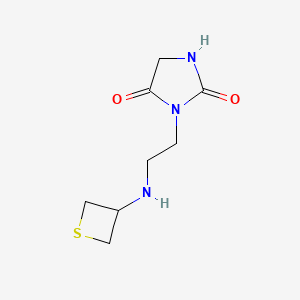
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
![(R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B13322069.png)
![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)
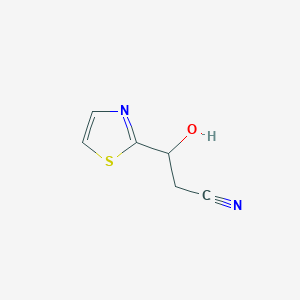
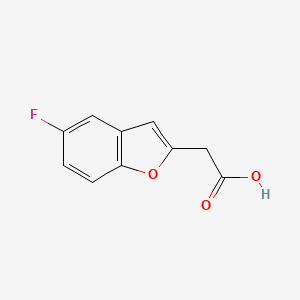
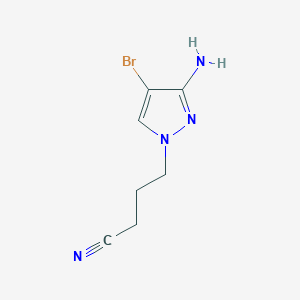

![2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid](/img/structure/B13322115.png)
